molecular formula C10H17NO3 B15301631 (2-Cyclopropylacetyl)-d-valine

(2-Cyclopropylacetyl)-d-valine

Cat. No.: B15301631
M. Wt: 199.25 g/mol
InChI Key: IIWPCYHKTBORFJ-SECBINFHSA-N
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Description

(2-Cyclopropylacetyl)-d-valine is a compound that features a cyclopropyl group attached to the acetyl moiety of d-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylacetyl)-d-valine typically involves the reaction of cyclopropylacetyl chloride with d-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylacetyl)-d-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetyl ketones, while reduction can produce cyclopropylacetyl alcohols .

Scientific Research Applications

(2-Cyclopropylacetyl)-d-valine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Cyclopropylacetyl)-d-valine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the cyclopropyl group with d-valine, providing distinct structural and functional properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(2R)-2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t9-/m1/s1

InChI Key

IIWPCYHKTBORFJ-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)CC1CC1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1CC1

Origin of Product

United States

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